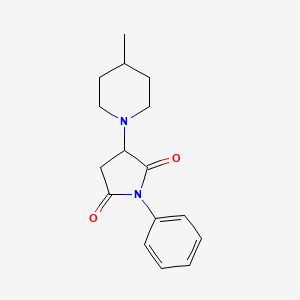![molecular formula C19H31NO B5090734 1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
1-[6-(2,4-dimethylphenoxy)hexyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,4-dimethylphenoxy)hexyl]piperidine, commonly known as DMHP, is a chemical compound that belongs to the family of piperidine derivatives. DMHP has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Wirkmechanismus
DMHP acts as a sigma-1 receptor agonist, which is a type of protein that is involved in various cellular processes, including ion channel regulation and neurotransmitter release. Activation of the sigma-1 receptor by DMHP leads to the modulation of several signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation. DMHP has also been shown to modulate the activity of several ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
DMHP has been shown to exhibit a range of biochemical and physiological effects, including antipsychotic and antidepressant properties, modulation of ion channels, and induction of apoptosis in cancer cells. DMHP has also been shown to improve cognitive function and memory in animal models, making it a promising candidate for the development of new drugs for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMHP has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, DMHP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of DMHP, including the development of new drugs for the treatment of mental disorders and cognitive disorders. DMHP also has potential applications in cancer therapy, and further studies are needed to determine its safety and efficacy in humans. Additionally, the role of the sigma-1 receptor in various cellular processes is still not fully understood, and further studies are needed to elucidate its mechanisms of action.
Synthesemethoden
The synthesis of DMHP involves the reaction of 2,4-dimethylphenol with 1-bromohexane in the presence of potassium carbonate. The resulting product is then subjected to a reductive amination reaction with piperidine in the presence of sodium cyanoborohydride to yield DMHP. The purity and yield of DMHP can be improved by recrystallization and column chromatography techniques.
Wissenschaftliche Forschungsanwendungen
DMHP has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, DMHP has been shown to exhibit antipsychotic and antidepressant properties, making it a promising candidate for the development of new drugs for the treatment of mental disorders. In neuroscience, DMHP has been used to study the role of the sigma-1 receptor in the modulation of ion channels and neurotransmitter release. DMHP has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[6-(2,4-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-19(18(2)16-17)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRJLMYWIIVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,4-Dimethylphenoxy)hexyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5090655.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)


![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)